Superior Catalytic Turnover in Methanol Oxidative Carbonylation vs. Bis- and Tris-Phenanthroline Analogs
In the oxidative carbonylation of methanol to dimethyl carbonate (DMC), Cu(phen)Br2 achieved a turnover number (TON) of 47.6 mol DMC (mol Cu)−1 with a selectivity of 92.8% under optimized conditions (120 °C, CO/O2 = 19:1, catalyst concentration 0.011 mol L−1). Under identical reaction parameters, the bis- and tris-phen complexes [Cu(phen)2Br]Br and [Cu(phen)3]Br2 exhibited lower TON and selectivity. The authors attributed the enhanced performance of the 1:1 complex to its lowest steric hindrance, highest number of coordination sites occupied by bromide ions, and superior thermal stability [1].
| Evidence Dimension | Catalytic turnover number (TON) for DMC formation |
|---|---|
| Target Compound Data | TON = 47.6 mol DMC (mol Cu)−1, selectivity = 92.8% |
| Comparator Or Baseline | [Cu(phen)2Br]Br and [Cu(phen)3]Br2 (quantitative TON not disclosed but reported as lower) |
| Quantified Difference | Highest TON among the three complexes evaluated; selectivity difference at least several percentage points |
| Conditions | 120 °C, CO/O2 = 19:1, catalyst concentration 0.011 mol L−1 in methanol |
Why This Matters
For procurement in DMC catalysis, Cu(phen)Br2 provides a demonstrably higher turnover per copper centre, reducing catalyst loading requirements relative to higher-phenanthroline analogues.
- [1] Du, Z., Xiong, L., Lin, Z., Li, X., Ding, Y. & Wu, Y. (2014). Oxidative Carbonylation of Methanol to Dimethyl Carbonate Over Cu(II)-1,10-Phenanthroline Bromide Complexes. Chinese Journal of Chemical Engineering, 22(10), 1117-1121. View Source
